molecular formula C10H8FNO B3030876 1-(5-fluoro-1H-indol-3-yl)ethanone CAS No. 99532-53-3

1-(5-fluoro-1H-indol-3-yl)ethanone

Cat. No.: B3030876
CAS No.: 99532-53-3
M. Wt: 177.17
InChI Key: FYSYTQMPBWFSBB-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1H-indol-3-yl)ethanone (CAS 99532-53-3) is a high-purity fluorinated indole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block, particularly in the exploration of novel bioactive molecules. The indole scaffold is a privileged structure in drug discovery, known to be present in a wide range of biologically active compounds . This specific derivative, featuring a fluorine substituent, is a key intermediate in the synthesis of ligands for various biological targets. Recent research highlights the application of similar 5-fluoroindole building blocks in the development of ligands for the 5-HT6 receptor, a target implicated in neurological disorders such as Alzheimer's disease, schizophrenia, and anxiety . Indole derivatives, in general, demonstrate a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties, underscoring their research value . Product specifications include a molecular weight of 177.18 g/mol and a molecular formula of C 10 H 8 FNO . The compound is classified with the signal word "Warning" and may cause skin and eye irritation, so appropriate personal protective equipment should be used . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSYTQMPBWFSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297290
Record name 1-(5-Fluoro-1H-indol-3-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99532-53-3
Record name 1-(5-Fluoro-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99532-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoro-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pyrazole Synthesis:the Reaction of These Indolyl Chalcones with Hydrazine Derivatives is a Standard and Efficient Method for Constructing Pyrazole Rings.nih.govthe α,β Unsaturated Ketone System of the Chalcone Undergoes a Condensation Reaction with the Hydrazine, Followed by Cyclization and Dehydration, to Yield 1,3,5 Trisubstituted Pyrazoles Where One of the Substituents is the 5 Fluoro 1h Indol 3 Yl Group.

General Reaction Scheme for Pyrazole (B372694) Synthesis from Indolyl Chalcones

General Reaction Scheme for Pyrazole Synthesis from Indolyl Chalcones

This scheme illustrates the cyclization of an indolyl chalcone (B49325) with a substituted hydrazine (B178648) (R-NHNH₂) in a solvent like acetic acid to form a complex indole-pyrazole scaffold.

Table 2: Examples of Indole-Pyrazole Derivatives

Chalcone PrecursorHydrazine Reagent (R-NHNH₂)Resulting Pyrazole DerivativeTypical Reaction Conditions
(E)-1-(5-fluoro-1H-indol-3-yl)-3-phenylprop-2-en-1-oneHydrazine hydrate (B1144303) (R=H)3-(5-fluoro-1H-indol-3-yl)-5-phenyl-1H-pyrazoleGlacial Acetic Acid, Reflux, 4h
(E)-1-(5-fluoro-1H-indol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-onePhenylhydrazine (R=Ph)3-(5-fluoro-1H-indol-3-yl)-5-(4-chlorophenyl)-1-phenyl-1H-pyrazoleEthanol, Reflux, 6h

Pyrimidine Synthesis:furthermore, These Indolyl Chalcones Can Be Utilized to Build Pyrimidine Rings. a Common Method Involves Reacting the Chalcone with a Suitable Nitrogen Containing Reagent Like a 5 Aminopyrazole in the Presence of a Catalyst. This Leads to the Formation of Highly Complex Fused Heterocyclic Systems, Such As Pyrazolo 1,5 a Pyrimidines, Which Are of Significant Interest in Medicinal Chemistry.nih.govnih.gov

The versatility of 1-(5-fluoro-1H-indol-3-yl)ethanone as a synthetic intermediate allows for the systematic development of complex indole-based molecules. The ability to first construct chalcones and then use them to build further heterocyclic rings demonstrates its crucial role in expanding the chemical space of fluorinated indole (B1671886) derivatives.

Biological Activities and Pharmacological Insights of 1 5 Fluoro 1h Indol 3 Yl Ethanone Derivatives Pre Clinical Investigations

Evaluation of Antimicrobial Efficacy (In vitro Studies)

Recent pre-clinical research has focused on the antimicrobial properties of 1-(5-fluoro-1H-indol-3-yl)ethanone derivatives, revealing a spectrum of activity against various bacterial and fungal pathogens.

Derivatives of 1-(1H-indol-3-yl)ethanone have demonstrated notable antibacterial activity. Specifically, indole-oxime ether derivatives have shown effectiveness against drug-resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). One particular compound exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL against susceptible S. aureus and 2-4 µg/mL against MRSA and VRSA strains. nih.gov Further investigations into other indole (B1671886) derivatives have identified compounds with broad-spectrum antibacterial activity.

In the realm of antifungal activity, certain 1-(1H-indol-3-yl) derivatives have been identified as having fungicidal effects against a range of fungal pathogens. nih.govnih.gov Studies have demonstrated activity against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, as well as against Aspergillus niger. nih.govnih.gov The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 0.250 to 1 mg/mL. nih.govnih.govresearchgate.net One of the mechanisms of action is believed to be the inhibition of microbial tyrosinase. nih.govnih.gov

Table 1: Antifungal Activity of 1-(1H-indol-3-yl) Derivatives
Compound/DerivativeFungal StrainMIC (mg/mL)Reference
3bCandida albicans ATCC 105310.250 - 1 nih.gov
3cCandida albicans (clinical isolates)0.250 - 1 nih.gov
3eCandida glabrata (clinical isolates)0.250 - 1 nih.gov
3bCandida parapsilosis (clinical isolates)0.250 - 1 nih.gov
3cAspergillus niger ATCC 164040.250 - 1 nih.gov

Assessment of Antineoplastic and Cytotoxic Potential (In vitro Studies)

The potential of this compound derivatives as anticancer agents is an active area of research, with in vitro studies indicating promising cytotoxic and antiproliferative activities against various cancer cell lines.

Chalcone (B49325) derivatives incorporating an indole ring have shown significant antiproliferative effects. For instance, synthesized 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl) prop-2-en-1-one chalcone compounds were tested against human colorectal cancer cells (HCT-116). jchr.org These compounds exhibited a dose-dependent inhibition of cell growth, with IC50 values ranging from 13.53 to 558.53 μM. jchr.org Methyl-substituted indole chalcones, in particular, demonstrated potent anticancer activity against the HCT-116 cell line. jchr.org

Other indole derivatives have also been investigated for their anticancer properties. For example, a series of 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-ones showed activity against several human cancer cell lines, including MCF-7 (breast cancer), K562 (leukemic cancer), HeLa (cervical cancer), Colo205 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). tandfonline.com

Table 2: Antiproliferative Activity of Indole Chalcone Derivatives against HCT-116 Cell Line
CompoundIC50 (μM)Reference
SCS1-713.53 - 558.53 jchr.org

Research into the mechanisms of action of these indole derivatives suggests that they may target key cellular components involved in cancer cell proliferation and survival. One of the proposed mechanisms for certain indole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Molecular docking studies have indicated that some indole compounds can bind to the colchicine (B1669291) binding site of tubulin. nih.gov

Another area of investigation is the role of these compounds in modulating signaling pathways. Some indole-aryl amide derivatives have been shown to induce cell cycle arrest in the G1 phase and promote apoptosis in colon cancer cells. nih.gov These effects were associated with an increase in the expression of p21 and Bax proteins. nih.gov

Anti-inflammatory Response Modulation (In vitro Studies)

The potential anti-inflammatory properties of this compound derivatives are also being explored. In vitro studies have investigated the ability of these compounds to modulate inflammatory responses. For example, some novel 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.neteurekaselect.com Computational studies have suggested that these compounds may act as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway. researchgate.neteurekaselect.com The anti-inflammatory activity of certain indole derivatives has been compared to standard non-steroidal anti-inflammatory drugs like indomethacin. beilstein-journals.org

Antiviral Activity Investigations (In vitro Studies)

The antiviral potential of indole derivatives has been an active area of research. Preclinical in vitro studies have explored the efficacy of various substituted indoles against a range of both RNA and DNA viruses.

Specifically, novel thiosemicarbazide (B42300) derivatives incorporating a 5-fluoro-3-phenyl-1H-indole scaffold have demonstrated significant and selective inhibitory effects on the replication of the RNA virus, Coxsackie B4. nih.gov Several of these compounds also showed inhibitory activity against other RNA viruses, including Sindbis virus and respiratory syncytial virus. nih.gov

Furthermore, a series of 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized and tested for their antiviral effects. nih.gov Derivatives from this series displayed activity against the DNA viruses Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.gov Notably, selective activity against the RNA virus Coxsackie B4 was also observed for one derivative. nih.gov These findings highlight the potential of the 5-fluoroindole (B109304) core structure as a scaffold for the development of broad-spectrum antiviral agents.

Interactive Table: Antiviral Activity of 5-Fluoroindole Derivatives Against an RNA Virus

Compound Virus Cell Line EC50 (µg/mL)
6a Coxsackie B4 HeLa 2.1
6b Coxsackie B4 HeLa 0.87
6c Coxsackie B4 HeLa 1.1
6d Coxsackie B4 HeLa 1.1
6a Coxsackie B4 Vero 1.1
6b Coxsackie B4 Vero 0.4
6c Coxsackie B4 Vero 0.8

*EC50: 50% effective concentration. Data sourced from a study on indolylthiosemicarbazides. nih.gov

Enzyme and Receptor Interaction Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and to address hyperpigmentation disorders. Indole derivatives have emerged as a promising class of tyrosinase inhibitors.

A study focused on indole–thiourea derivatives demonstrated that these compounds can exhibit potent tyrosinase inhibitory activity. nih.gov One of the derivatives, which features a fluorine substitution, showed an IC50 value of 5.9 ± 2.47 μM, outperforming the standard inhibitor, kojic acid (IC50 = 16.4 ± 3.53 μM). nih.gov Kinetic studies revealed a competitive inhibition mechanism for this compound. nih.gov This indicates that the fluorinated indole scaffold can effectively interact with the active site of the tyrosinase enzyme.

Interactive Table: Tyrosinase Inhibitory Activity of an Indole-Thiourea Derivative

Compound Target Enzyme IC50 (µM)
4b (a fluoro-substituted indole-thiourea) Mushroom Tyrosinase 5.9 ± 2.47

*IC50: Half-maximal inhibitory concentration. Data from a study on indole–thiourea derivatives. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan and is a key player in creating an immunosuppressive environment, making it a significant target in cancer immunotherapy. A derivative of this compound, 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (also known as EOS200271 or PF-06840003), has been identified as a highly selective and orally active IDO1 inhibitor. nih.govrsc.orgresearchgate.net

Preclinical investigations have shown that this compound is a potent inhibitor of human IDO1 (hIDO-1) with an IC50 of 0.41 μM. nih.gov It also demonstrates inhibitory activity against dog and mouse IDO-1, with IC50 values of 0.59 μM and 1.5 μM, respectively. nih.gov In cell-based assays, EOS200271/PF-06840003 reversed IDO1-induced T-cell anergy. rsc.org

Interactive Table: IDO-1 Inhibitory Activity of 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

Compound Target IC50 (µM)
EOS200271/PF-06840003 Human IDO-1 0.41
EOS200271/PF-06840003 Dog IDO-1 0.59

*IC50: Half-maximal inhibitory concentration. Data from preclinical characterization of EOS200271/PF-06840003. nih.gov

Serotonin (B10506) (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide range of therapeutics, particularly for central nervous system disorders. The 5-HT6 receptor, in particular, is a target of interest for cognitive enhancement. Indole-based structures are known to interact with various serotonin receptors.

A study on a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which are structurally related to derivatives of this compound, investigated their affinity for multiple serotonin receptors. One of the compounds in this series, which features a 5-fluoro-1H-indole moiety (compound 11), demonstrated a high affinity for the serotonin transporter (SERT) with a Ki of 9.2 nM and also showed affinity for the 5-HT1A receptor (Ki = 128.0 nM). nih.gov While the specific binding affinity for the 5-HT6 receptor for this particular fluorinated compound was not as high, other non-fluorinated derivatives in the same class showed low micromolar affinity for the 5-HT6 receptor, suggesting that the core structure has the potential for interaction. nih.gov The 5-fluoro substitution was shown to be advantageous for affinity at the SERT. nih.gov

Interactive Table: Serotonin Transporter and Receptor Affinity of a 5-Fluoroindole Derivative

Compound Target Ki (nM)
11 (a 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione derivative) SERT 9.2

*Ki: Inhibitory constant. Data from a study on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. nih.gov

Cannabinoid Receptor (CB1) Agonism and Binding Profiles of Structurally Related Analogs

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for cannabinoid compounds. The binding affinity and functional activity of synthetic cannabinoids, including analogs of this compound, are critically influenced by their structural characteristics. Pre-clinical investigations into structurally related aminoalkylindoles have provided significant insights into the structure-activity relationships (SAR) governing their interaction with the CB1 receptor.

A pivotal study by Eissenstat and colleagues in 1995 systematically explored the structural features of aminoalkylindoles essential for high affinity to the CB1 receptor. nih.gov This research highlighted the importance of specific substitutions at various positions on the indole ring, the N1-alkyl chain, and the C3-acyl group for potent cannabinoid activity. nih.gov

Influence of Indole Ring Substitution:

Substitutions on the indole core have a profound impact on CB1 receptor binding affinity. Research has consistently shown that substitutions at the 5-position of the indole ring with electron-withdrawing or small alkyl groups are detrimental to binding. Specifically, the introduction of a fluoro, chloro, bromo, or methyl group at the 5-position leads to a significant decrease in affinity for the CB1 receptor. nih.govfuture4200.com For instance, a 5-chloro substituted indol-3-yl-tetramethylcyclopropyl ketone demonstrated a markedly reduced hCB1 receptor affinity, with a Ki value of 512 nM. nih.gov This is in stark contrast to substitutions at other positions, such as the 6 and 7-positions, where high CB1 binding affinity is often maintained or even enhanced. nih.gov Small substituents, like a methyl group, at the 2-position of the indole ring generally result in retained, and sometimes potent, binding activity. nih.gov

Role of the N1-Alkyl and C3-Acyl Groups:

The nature of the substituents at the N1 and C3 positions of the indole ring are also critical determinants of CB1 receptor affinity and efficacy. The highest ligand affinity is often observed in indol-3-yl-methanone derivatives that possess an N-pentyl group and a naphthalenyl moiety at the C3-carbonyl. The length of the N1-alkyl chain is particularly crucial, with chains of four to six carbons typically yielding optimal in vitro and in vivo activity. researchgate.net Shorter side chains often result in inactive compounds. researchgate.net

The following table summarizes the CB1 receptor binding affinities (Ki) for a series of aminoalkylindole analogs, illustrating the impact of various structural modifications.

CompoundIndole-C5-SubstituentIndole-C2-SubstituentN1-SubstituentC3-Acyl-SubstituentCB1 Ki (nM)
Analog 1 HH(CH2)2-morpholino1-naphthoyl2.2
Analog 2 FH(CH2)2-morpholino1-naphthoyl77
Analog 3 ClH(CH2)2-morpholino1-naphthoyl140
Analog 4 BrH(CH2)2-morpholino1-naphthoyl160
Analog 5 CH3H(CH2)2-morpholino1-naphthoyl130
Analog 6 HCH3(CH2)2-morpholino1-naphthoyl1.8
Analog 7 HHCH31-naphthoyl>10,000
Analog 8 HH(CH2)2-morpholinoPhenyl100

Data sourced from Eissenstat et al., 1995.

The data clearly demonstrates that substitution at the 5-position of the indole ring with a fluorine atom (Analog 2) results in a greater than 30-fold decrease in binding affinity compared to the unsubstituted parent compound (Analog 1). Similar or even more pronounced decreases in affinity are observed with chloro, bromo, and methyl substitutions at the 5-position. In contrast, a methyl group at the 2-position (Analog 6) has a negligible effect on binding affinity. The critical importance of the N1-substituent is highlighted by the dramatic loss of activity when the morpholinoethyl group is replaced by a simple methyl group (Analog 7). Furthermore, the replacement of the bulky 1-naphthoyl group at the C3 position with a smaller phenyl group (Analog 8) also leads to a significant reduction in binding affinity.

These preclinical findings underscore the precise structural requirements for potent CB1 receptor agonism within this class of compounds. The electronic and steric properties of substituents on the indole ring, as well as the nature of the N1 and C3 side chains, are all crucial factors that modulate the interaction with the CB1 receptor.

Structure Activity Relationship Sar Analysis for 1 5 Fluoro 1h Indol 3 Yl Ethanone and Its Analogs

Influence of Fluorine Substitution at C-5 on Bioactivity and Selectivity

The introduction of a fluorine atom at the C-5 position of the indole (B1671886) ring has a pronounced effect on the bioactivity and selectivity of 1-(1H-indol-3-yl)ethanone analogs. Fluorine's high electronegativity and relatively small size allow it to alter the electronic properties of the indole ring and participate in unique interactions with biological targets without introducing significant steric hindrance.

Research has shown that the position of fluorine substitution on the indole ring is critical. For instance, in a series of indole-3-carbonitrile derivatives designed as antiviral agents, the 5-fluoroindoles demonstrated superior activity compared to their 4-fluoroindole (B1304775) counterparts. nih.gov This highlights the strategic importance of the C-5 position for enhancing potency.

In another study, 5-fluoroindole-3-acetic acid, a related indole derivative, was found to be unexpectedly more cytotoxic to certain cancer cell lines in the presence of horseradish peroxidase than its non-fluorinated parent compound, indole-3-acetic acid. nih.gov This suggests that the C-5 fluorine can significantly modulate the reactivity and cytotoxic potential of the molecule upon enzymatic activation.

Furthermore, the electronic effects of the C-5 fluoro group can enhance interactions with biological targets. By withdrawing electron density via the inductive effect, the fluorine atom can influence the acidity of the indole N-H group and the hydrogen bonding capacity of the entire indole scaffold, which can be crucial for receptor binding. nih.gov The substitution of hydrogen with halogens like bromine and chlorine at the C-5 position has also been explored, with these modifications leading to compounds with significant antimalarial activity. scilit.com

Table 1: Comparison of Biological Activity of C-5 Substituted Indole Analogs

Compound/AnalogSubstitution at C-5Observed Biological ActivityResearch Finding
Indole-3-carbonitrile analog5-FluoroHigher antiviral potency (EC₅₀ = 4 nM for the most active compound)5-Fluoroindoles had better activity when compared with their 4-fluoroindole analogues. nih.gov
Indole-3-acetic acid analog5-FluoroIncreased cytotoxicity in the presence of peroxidaseUnexpectedly more cytotoxic than the unsubstituted indole. nih.gov
Indolyl-3-ethanone-α-thioether5-BromoHigh antimalarial activity (pIC₅₀ = 7.8893)Found to have better activities than the standard drug chloroquine (B1663885) (pIC₅₀ = 7.5528). scilit.com
Indolyl-3-ethanone-α-thioether5-NitroHighest antimalarial activity (pIC₅₀ = 8.2129)The compound with the overall better activity in the study. scilit.com

Role of the Ethanone (B97240) Moiety in Molecular Recognition and Biological Interaction

The ethanone moiety at the C-3 position of the indole ring is a critical component for molecular recognition and biological interaction. This group, consisting of a carbonyl (C=O) group and a methyl group, serves as a key interaction point with biological targets, often acting as a hydrogen bond acceptor.

The importance of the carbonyl group within the ethanone moiety has been highlighted in studies of related indole derivatives. For example, in a series of compounds targeting the hA₂A adenosine (B11128) receptor, the presence of a carbonyl moiety in the linker at the C-3 position was found to be crucial for binding affinity and selectivity. nih.gov This suggests that the oxygen atom of the ethanone group can form essential hydrogen bonds with amino acid residues in the active site of a receptor or enzyme.

Modifications to the ethanone moiety can drastically alter biological activity. For instance, replacing the ethanone with a different linker or altering its length can lead to a decrease in potency. nih.gov This underscores the specific structural requirements of the target's binding pocket, which appears to be well-suited for accommodating the ethanone group. The ethanone moiety also serves as a synthetic handle for further derivatization, allowing for the creation of more complex molecules with diverse biological activities. researchgate.net

Impact of Substitutions on the Indole Nitrogen (N-1) and Other Aromatic Ring Positions (C-2, C-3)

Substitutions at the indole nitrogen (N-1) and other positions on the aromatic ring, such as C-2, significantly influence the pharmacological profile of 1-(5-fluoro-1H-indol-3-yl)ethanone analogs.

N-1 Substitution: The N-1 position of the indole ring is a common site for modification in drug design. Alkylation, such as methylation or ethylation, is a frequent strategy. These substitutions can impact the molecule's lipophilicity, metabolic stability, and binding affinity. For example, N-methylated and N-tosylated derivatives of 1-(1H-indol-3-yl)ethanone have been synthesized to explore their potential as antiproliferative agents. nih.gov The introduction of a substituent at N-1 removes the hydrogen bond donor capability of the indole nitrogen, which can either be beneficial or detrimental to activity depending on the specific target interactions.

C-2 Substitution: The C-2 position of the indole ring offers another avenue for structural modification. Introducing small alkyl groups, such as a methyl group, at this position can enhance binding affinity for certain receptors. In a series of hA₂A adenosine receptor ligands, substitution at the C-2 position with a methyl group was found to improve binding. nih.gov

C-3 Side Chain Modification: While the core ethanone at C-3 is important, modifications to the methyl part of this group can also be explored. For instance, α-thioether derivatives of 1-(indol-3-yl)ethanone have been synthesized, where a sulfur atom is attached to the carbon adjacent to the carbonyl group. These modifications have led to compounds with potent antimalarial activity. scilit.com

Table 2: Effect of Substitutions at N-1 and C-2 on Biological Activity

Parent CompoundSubstitution PositionSubstituentEffect on ActivityReference
1-(1H-indol-3-yl)ethanoneN-1MethylSynthesized for antiproliferative activity studies. nih.gov
1-(1H-indol-3-yl)ethanoneN-1TosylSynthesized for antiproliferative activity studies. nih.gov
Indole-based hA₂AAR LigandC-2MethylEnhances binding affinity. nih.gov

Electronic and Steric Effects of Substituents on Pharmacological Profiles

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the reactivity and binding affinity of the molecule. The fluorine atom at C-5, being highly electronegative, exerts a strong electron-withdrawing effect, which can increase the acidity of the N-H proton and influence hydrogen bonding. nih.gov In a study of 1-alkyl-3-(1-naphthoyl)indoles, the introduction of halogen substituents was used to probe the electronic requirements for cannabinoid receptor binding. researchgate.net Similarly, the introduction of nitro groups, which are strongly electron-withdrawing, at the C-5 position of indolyl-3-ethanone derivatives resulted in potent antimalarial compounds. scilit.com

Steric Effects: The size and shape of substituents (steric effects) are critical for ensuring a proper fit within the binding site of a biological target. Large, bulky groups can cause steric hindrance, preventing the molecule from binding effectively. Conversely, appropriately sized substituents can enhance binding by occupying specific pockets within the active site. The study of halogenated 1-alkyl-3-(1-naphthoyl)indoles also explored the steric effects of substituents on cannabinoid receptor affinity. researchgate.net Quantitative structure-activity relationship (QSAR) studies on various heterocyclic compounds have consistently shown that steric parameters are significant predictors of biological activity. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound and its analogs is intrinsically linked to their biological activity. The spatial arrangement of the indole ring, the C-5 fluorine, and the C-3 ethanone moiety determines how the molecule can interact with the specific geometry of a receptor's binding site.

While specific crystallographic data for this compound was not the focus of the provided context, computational methods such as molecular docking and 3D-QSAR are frequently employed to understand the conformational preferences of such molecules and how they correlate with activity. These studies build computational models to predict the inhibitory activity of compounds based on their structural features. nih.gov

Molecular docking simulations, for example, can predict the preferred binding mode of a ligand within the active site of a protein, highlighting key interactions such as hydrogen bonds and hydrophobic interactions. physchemres.org For a molecule to be active, it must be able to adopt a low-energy conformation that is complementary to the binding site. The rigidity or flexibility of the molecule also plays a role. While some rigidity is necessary to maintain a favorable binding conformation, some flexibility may be required for the molecule to adapt to the binding site. The planarity of the indole ring system, combined with the rotational freedom around the bond connecting it to the ethanone group, allows for a range of possible conformations that can be explored in these computational studies.

Translational Research Potential in Medicinal Chemistry Pre Clinical Phase

Identification of 1-(5-fluoro-1H-indol-3-yl)ethanone Derivatives as Pre-clinical Lead Compounds

While direct preclinical studies on this compound as a lead compound are not extensively documented in publicly available research, the broader family of indole (B1671886) derivatives serves as a rich source of lead compounds for various diseases. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Research into structurally related indole derivatives has identified numerous preclinical candidates, highlighting the therapeutic potential of this chemical class. For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent and selective inhibitors of the CBP/EP300 bromodomain, a target for castration-resistant prostate cancer. nih.gov Similarly, indole-3-acetamide (B105759) derivatives have shown potential as antihyperglycemic and antioxidant agents. nih.gov In the field of oncology, 5-fluoroindole-3-acetic acid has been evaluated as a prodrug for targeted cancer therapy, where it is activated by peroxidases to form cytotoxic products. nih.gov

Other research has identified indole derivatives as inhibitors of tubulin polymerization, monocarboxylate transporter 1 (MCT1), and xanthine (B1682287) oxidase, indicating the versatility of the indole scaffold in targeting a wide array of biological molecules implicated in cancer, metabolic disorders, and gout. rsc.orgnih.govnih.gov These findings underscore the value of the indole core structure in generating lead compounds for drug discovery.

Table 1: Examples of Preclinical Lead Compounds Based on the Indole Scaffold

Lead Compound ClassTherapeutic Target/IndicationResearch FindingsCitation
1-(1H-indol-1-yl)ethanone DerivativesCBP/EP300 Bromodomain (Prostate Cancer)Identified potent inhibitors through fragment-based virtual screening; compound 32h showed an IC₅₀ of 0.037 µM. nih.gov
5-Fluoroindole-3-acetic AcidTargeted Cancer TherapyActs as a prodrug activated by peroxidase, showing high cytotoxicity in tumor cell lines. nih.gov
Indole-3-acetamide Derivativesα-Amylase (Hyperglycemia)Compound with a para-fluoro group was the most active inhibitor in the series, with an IC₅₀ of 1.09 µM. nih.gov
5-(1H-indol-5-yl)isoxazole-3-carboxylic AcidsXanthine Oxidase (Gout)Compound 6c demonstrated potent inhibition with an IC₅₀ of 0.13 μM, significantly more active than allopurinol. nih.gov
N-((1-methyl-1H-indol-3-yl)methyl)acetamide DerivativesTubulin Polymerization (Cancer)Compound 7d showed potent antiproliferative activity against HeLa cells with an IC₅₀ of 0.52 μM. rsc.org

Strategies for Rational Design and Optimization of Novel Therapeutic Agents

Rational drug design involves the strategic development of new medications based on a thorough understanding of the biological target. For derivatives of this compound, this process leverages computational and structural biology techniques to optimize potency, selectivity, and pharmacokinetic properties.

A key strategy is structure-activity relationship (SAR) analysis, which examines how chemical modifications to a compound affect its biological activity. For example, in a study of indole-3-acetamide derivatives as α-amylase inhibitors, it was discovered that substituting a fluorine atom at the para-position of a phenyl ring resulted in the most active compound of the series. nih.gov This highlights the positive influence that fluorine, a key feature of this compound, can have on biological activity, potentially due to its high electronegativity and ability to form favorable interactions with enzyme active sites. nih.govresearchgate.net

Another powerful approach is fragment-based virtual screening (FBVS), followed by structural optimization. This was successfully used to identify 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 inhibitors. nih.gov After identifying initial fragments, a co-crystal structure of an inhibitor bound to the CBP bromodomain provided a detailed structural basis for further optimization, leading to highly potent compounds. nih.gov Molecular docking studies are also crucial, as seen in the development of novel xanthine oxidase inhibitors, where they helped to explain how the lead compound binds to the enzyme's active site and to guide further modifications. nih.gov These computer-aided drug design techniques are instrumental in the hit-to-lead optimization process, enabling the refinement of initial hits into viable drug candidates. nih.gov

Development of Targeted Chemical Probes for Biological Research

Chemical probes are small molecules used as tools to study and manipulate biological systems, particularly protein function. olemiss.edu They are essential for validating therapeutic targets and understanding disease mechanisms. While not drugs themselves, high-quality chemical probes must be potent, selective, and well-characterized to provide reliable data. olemiss.edu

Derivatives of the this compound scaffold have the potential to be developed into valuable chemical probes. The aforementioned inhibitors of the CBP/EP300 bromodomain serve as a prime example. nih.gov These compounds can be used by researchers to investigate the specific roles of CBP/EP300 in gene regulation and cancer progression.

The development of a chemical probe from a scaffold like this compound involves several steps. First, a potent and selective interaction with a specific biological target must be established and optimized, as described in rational design strategies. The compound must then be rigorously tested to understand its mechanism of action and its effects in cellular or even in vivo models. An ideal probe should have a well-understood off-target profile to ensure that the observed biological effects can be confidently attributed to its interaction with the intended target. The development of such tools from the indole family allows for a deeper interrogation of complex biological pathways, paving the way for new therapeutic discoveries.

Emerging Research Avenues and Future Perspectives for Fluoroindole Ethanones

Development of Novel and Efficient Synthetic Methodologies for Enhanced Accessibility

The synthesis of fluorinated indole (B1671886) derivatives, including 1-(5-fluoro-1H-indol-3-yl)ethanone, is an area of active research. Traditional methods can be effective, but there is a continuous drive to develop more efficient, safer, and versatile synthetic routes. One patented method describes an efficient way to synthesize 3-fluoro-indole-2-carbonyl compounds by using a fluorinating reagent to carry out a fluorinated oxidation reaction on 3-hydro-indole-2-alcohol compounds. google.com This method boasts easily obtainable raw materials, mild reaction conditions, and high selectivity and yield. google.com

Another approach involves the Vilsmeier-Haack reaction, a common method for the formylation and acylation of electron-rich aromatic rings like indole. For instance, the synthesis of 1-(1,5-dimethyl-1H-indol-3-yl)-1-ethanone utilizes phosphoryl chloride and dimethylacetamide. prepchem.com While not a direct synthesis of the title compound, this methodology is adaptable for various substituted indoles.

Furthermore, advancements in fluorination technology are paving the way for novel synthetic strategies. The use of reagents like Selectfluor® for the selective fluorination of ketones is a promising avenue. mdpi.com Research into fluorocyclization reactions using hypervalent iodine(III) reagents has also shown potential for creating novel fluorinated heterocycles under mild conditions. le.ac.uk These modern techniques could be adapted to provide more direct and efficient access to fluoroindole ethanones.

The following table summarizes some synthetic approaches relevant to the formation of indole ethanone (B97240) scaffolds:

Reaction Type Reagents Key Features Potential Application to Fluoroindole Ethanones
Vilsmeier-Haack AcylationPhosphoryl chloride, DimethylacetamideWell-established for acylation of indoles.Adaptable for the acylation of 5-fluoroindole (B109304).
Friedel-Crafts AcylationAcetyl chloride, Lewis acid (e.g., AlCl3)Classic method for introducing acyl groups to aromatic rings.Direct acylation of 5-fluoroindole, though regioselectivity can be a challenge.
Nucleophilic AdditionIndoles, NitronesForms 3-substituted indole derivatives. nih.govPotential for indirect routes to the ethanone side chain.
Fluorinated OxidationFluorinating reagent (e.g., N+-F salt), AdditivesEfficient and selective synthesis of 3-fluoro-indole-2-carbonyl compounds. google.comOffers a direct route to fluorinated indole carbonyls.
Selective FluorinationSelectfluor®Direct fluorination of ketone precursors. mdpi.comCould be used to introduce the fluorine atom at a late stage of the synthesis.

Integration of Advanced Computational Techniques for Predictive Modeling and Mechanistic Elucidation

Computational chemistry is becoming an indispensable tool in understanding the properties and reactivity of molecules like this compound. High-level quantum mechanical methods are being used to model the absorption and fluorescence spectra of indole derivatives. researchgate.net These calculations can predict how substitutions, such as the fluorine atom in the 5-position, affect the electronic excited states and photophysical properties. researchgate.net

For example, computational studies can predict whether the La or Lb excited state is lower in energy, which has implications for the molecule's fluorescence. researchgate.net Solvation models are also crucial for accurately predicting these properties in different environments. researchgate.net

Genetic algorithms are being employed to automate the assignment of spectral features, which is critical for analyzing complex spectra. researchgate.net These computational approaches can significantly aid in the design of new fluoroindole derivatives with specific optical or electronic properties.

Furthermore, computational modeling can provide insights into reaction mechanisms, helping to optimize synthetic routes and predict the regioselectivity of reactions like electrophilic substitution on the indole ring. This predictive power can save significant time and resources in the laboratory.

Expansion into New Biological Targets and Unexplored Disease Areas (Pre-clinical)

Indole derivatives are known for their wide range of biological activities, and the introduction of a fluorine atom can significantly enhance their therapeutic potential. nih.gov While the specific biological targets of this compound are not extensively documented in publicly available research, the broader class of fluoroindole derivatives has shown promise in several areas.

For instance, certain 5-fluoroindole derivatives have demonstrated significant antiviral activities, particularly against Coxsackie B4 virus. nih.gov The indole scaffold is also a key component in drugs targeting a variety of diseases, from cancer to inflammatory conditions and neurodegenerative disorders. nih.govnih.gov Indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), is a well-known example. nih.gov

Recent research has focused on synthesizing novel indole derivatives and evaluating their potential as antibacterial agents, with some compounds showing activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The versatility of the indole ring makes it a valuable scaffold for designing new drugs targeting diverse biological pathways. nih.gov

The table below highlights some biological activities of related indole derivatives, suggesting potential areas of investigation for this compound:

Derivative Class Biological Activity Potential Therapeutic Area Reference
5-Fluoroindole-thiosemicarbazidesAntiviral (Coxsackie B4 virus)Infectious Diseases nih.gov
Pyrazolinyl-indole derivativesAnticancer (EGFR inhibitors)Oncology nih.gov
1-(1H-indol-3-yl)ethanamine derivativesAntibacterial (MRSA)Infectious Diseases nih.gov
Indole-2-one derivativesAnti-inflammatoryInflammatory Diseases nih.gov
7-Fluoroindazole derivativesSyk kinase inhibitorsInflammatory Disorders nih.gov

Interdisciplinary Approaches in Chemical Biology and Drug Discovery Initiatives

The unique properties of the fluorine atom make it a valuable tool in chemical biology. le.ac.uk The 19F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity, allowing for detailed studies of molecular interactions in complex biological systems without background interference. diva-portal.org Incorporating a fluorine atom into a molecule like this compound could enable researchers to study its binding to target proteins and elucidate its mechanism of action at a molecular level.

Adaptive laboratory evolution (ALE) experiments are being used to explore how microorganisms adapt to metabolize fluorinated compounds like fluoroindoles. frontiersin.org This research provides insights into the metabolic pathways involved and could lead to the development of novel biocatalysts for the synthesis of fluorinated molecules.

The combination of synthetic chemistry, computational modeling, biological screening, and advanced analytical techniques is a powerful approach for modern drug discovery. nih.gov Fluoroindole ethanones represent a class of compounds with significant potential for the development of new therapeutic agents. By leveraging these interdisciplinary strategies, researchers can accelerate the identification of novel biological targets and the development of next-generation drugs.

Q & A

Basic Questions

Q. What synthetic methods are commonly employed to prepare 1-(5-fluoro-1H-indol-3-yl)ethanone in laboratory settings?

  • Answer : The compound is typically synthesized via Friedel-Crafts acylation , where 5-fluoroindole reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include direct acetylation using acetic anhydride under reflux conditions. Reaction optimization involves controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios to minimize side products like diacetylated derivatives. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Key signals include the acetyl methyl group (δ ~2.6 ppm in ¹H; δ ~25–30 ppm in ¹³C) and the carbonyl carbon (δ ~190 ppm in ¹³C). The fluorine atom induces deshielding in adjacent protons, aiding structural confirmation.
  • Mass Spectrometry (EI) : Molecular ion [M⁺] at m/z 177 (C₁₀H₈FNO⁺) confirms the molecular formula.
  • IR Spectroscopy : Strong carbonyl stretch at ~1680 cm⁻¹.
  • X-ray Crystallography : Single-crystal analysis using SHELXL refines the structure, resolving bond lengths and angles .

Q. What safety protocols should researchers follow when handling this compound?

  • Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation (H315, H319). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers away from light and oxidizers. Disposal should comply with hazardous waste regulations .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in Friedel-Crafts acylation of 5-fluoroindole?

  • Answer : Low yields often arise from electron-withdrawing effects of the fluorine atom, reducing electrophilic substitution efficiency. Solutions include:

  • Using stronger Lewis acids (e.g., FeCl₃ or BF₃·Et₂O).
  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Pre-activating the indole ring via N-protection (e.g., with Boc groups) to enhance regioselectivity.
    Monitor reaction progress via TLC and optimize workup (e.g., aqueous NaHCO₃ washes to remove excess acyl chloride) .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Answer :

  • DFT Calculations (B3LYP/6-31G* basis set) identify electrophilic sites (C-2/C-5 positions) for Suzuki-Miyaura couplings.
  • Frontier Molecular Orbital (FMO) Analysis : Predicts HOMO-LUMO gaps to assess reactivity with Pd catalysts.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF).
    Collaborate with experimental validation using Pd(PPh₃)₄ and aryl boronic acids under inert conditions .

Q. How are contradictory NMR signals resolved for fluorinated indole derivatives?

  • Answer : Contradictions may stem from tautomerism (e.g., N-H vs. O-acetyl shifts) or impurities. Strategies include:

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to assign ambiguous peaks.
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria).
  • High-Purity Samples : Recrystallization (ethanol/water) or preparative HPLC removes impurities.
    Compare experimental data with computed NMR shifts (GIAO method) .

Q. What methodologies optimize regioselective functionalization of this compound?

  • Answer :

  • Directing Groups : Introduce a nitro group at C-5 to direct electrophilic substitution to C-2.
  • Transition Metal Catalysis : Use Pd-mediated C–H activation for coupling at inert positions.
  • Protection/Deprotection : Acetyl groups can be temporarily masked (e.g., as oximes) to redirect reactivity.
    Validate regioselectivity via NOE correlations in NMR or X-ray analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.